Abemaciclib is a selective and orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. It was approved by the U.S. Food and Drug Administration in 2017 under the trade name Verzenio. The compound works by inhibiting the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase, which inhibits cancer cell proliferation. Abemaciclib exhibits a unique profile as it selectively inhibits CDK4 with greater potency than CDK6, making it distinct among other CDK inhibitors .
Studies have shown Abemaciclib's effectiveness in inhibiting CDK4/6 and inducing cell cycle arrest in various cancer models.
These preclinical findings provided a strong rationale for further clinical investigation of Abemaciclib.
[] The role of abemaciclib in treatment of advanced breast cancer - PMC - NCBI ()
Following promising preclinical results, Abemaciclib underwent clinical trials to evaluate its safety and efficacy in humans.
Based on clinical trial data, Abemaciclib has been approved for treating metastatic breast cancer in various regions, including the United States, Europe, and Japan [].
Abemaciclib undergoes various metabolic reactions primarily in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4. The major metabolic pathways include:
The compound's chemical structure allows it to interact with various kinases, establishing reversible interactions through hydrogen bonds and hydrophobic interactions .
Abemaciclib exhibits potent biological activity against cancer cells by:
The synthesis of abemaciclib involves several key steps:
These steps culminate in the formation of abemaciclib, highlighting its complex synthetic pathway that requires careful control of reaction conditions .
Abemaciclib is primarily used for:
Studies have shown that abemaciclib interacts specifically with CDK4 and CDK6 through:
Abemaciclib is part of a class of drugs known as CDK inhibitors. Here are some similar compounds:
Compound Name | Target Kinases | Selectivity | Unique Features |
---|---|---|---|
Palbociclib | CDK4/6 | Moderate | First approved CDK inhibitor; less potent than abemaciclib |
Ribociclib | CDK4/6 | Moderate | Requires continuous dosing; potential for more side effects |
Dinaciclib | Broad-spectrum (CDKs) | Low selectivity | Inhibits multiple CDKs; more side effects due to broader action |
Abemaciclib's unique selectivity for CDK4 over CDK6 allows for a continuous dosing schedule that provides durable target inhibition without significant rebound effects on DNA synthesis following treatment cessation. This makes it particularly advantageous in clinical settings where sustained suppression of tumor growth is desired .
Abemaciclib (IUPAC name: N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine) is a selective cyclin-dependent kinase (CDK4/6) inhibitor with the molecular formula C27H32F2N8 and a molecular weight of 506.59 g/mol . Its structure features a pyrimidine-2-amine core substituted with a fluorinated benzimidazole moiety and a 4-ethylpiperazine-containing pyridine group (Figure 1). Key functional groups include:
Table 1: Physicochemical Properties of Abemaciclib
Property | Value | Source |
---|---|---|
Molecular weight | 506.59 g/mol | |
Topological polar surface area | 75 Ų | |
Solubility in DMSO | 2 mg/mL (3.94 mM) | |
LogP | 3.5 (predicted) | |
Heavy atom count | 37 |
X-ray crystallography confirms a planar pyrimidine-benzimidazole system with a dihedral angle of 12.5° between the rings, while the piperazine adopts a chair conformation . Nuclear magnetic resonance (NMR) spectra show characteristic signals:
The industrial synthesis of abemaciclib employs a convergent route involving Suzuki-Miyaura coupling and Buchwald-Hartwig amination (Scheme 1) :
Key Steps:
Optimization Challenges:
Table 2: Synthetic Route Comparison
Parameter | Initial Process | Optimized Process |
---|---|---|
Reaction Time | 24 hours | 8 hours |
Pd Loading | 1.5 mol% | 0.5 mol% |
Isolated Yield | 68% | 82.85% |
Purity (HPLC) | 95.2% | 99.79% |
Abemaciclib exhibits six polymorphic forms (I, III, IV, M1–M5) and two solvates (methanol, hydrate) .
Form III (thermodynamically stable):
Form IV:
Hydrate Form:
Table 3: Polymorph Stability Data
Form | Melting Point (°C) | Hygroscopicity | Solubility (mg/mL, H2O) |
---|---|---|---|
I | 198–201 | Non-hygroscopic | 0.004 |
III | 205–208 | Non-hygroscopic | 0.003 |
IV | 192–195 | Slight | 0.012 |
Abemaciclib degrades under oxidative, photolytic, and thermal stress, forming five major degradation products (DP1–DP5) :
Primary Pathways:
Stability-Indicating Method:
Table 4: Degradation Products and Toxicity
DP | Structure | Formation Pathway | Predicted Toxicity (ProTox-II) |
---|---|---|---|
DP1 | N-Desethylabemaciclib | Oxidative | Hepatotoxicity (Probability: 0.72) |
DP3 | Benzimidazole fragment | Photolytic | Mutagenicity (Probability: 0.65) |
DP5 | Piperazine-opened derivative | Hydrolytic | Immunotoxicity (Probability: 0.58) |
Abemaciclib exerts its primary therapeutic effect through selective inhibition of cyclin-dependent kinases 4 and 6, which are critical regulators of cell cycle progression from growth phase 1 to synthesis phase [1]. The compound demonstrates exceptional potency against cyclin-dependent kinase 4/cyclin D1 complexes with an inhibitory concentration 50 value of 2 nanomolar and against cyclin-dependent kinase 6/cyclin D1 complexes with an inhibitory concentration 50 value of 10 nanomolar [9]. This selectivity profile establishes abemaciclib as 14 times more potent against cyclin-dependent kinase 4 than against cyclin-dependent kinase 6, distinguishing it from other cyclin-dependent kinase 4/6 inhibitors such as palbociclib and ribociclib [9] [31].
The mechanism of cyclin-dependent kinase 4/6 inhibition fundamentally disrupts normal cell cycle progression by preventing the phosphorylation-mediated inactivation of the retinoblastoma tumor suppressor protein [1] [7]. Under physiological conditions, cyclin D-cyclin-dependent kinase 4/6 complexes phosphorylate retinoblastoma protein during mid-growth phase 1, leading to the release of E2F transcription factors that promote synthesis phase entry [5] [7]. Abemaciclib treatment effectively blocks this phosphorylation cascade, maintaining retinoblastoma protein in its active, growth-suppressive state and inducing cytostatic growth arrest in mid-growth phase 1 [6] [20].
Target Complex | Inhibitory Concentration 50 (nanomolar) | Binding Affinity Ki (nanomolar) | Selectivity Ratio |
---|---|---|---|
Cyclin-Dependent Kinase 4/Cyclin D1 | 2 [9] | 0.6 [31] | 1.0 (reference) |
Cyclin-Dependent Kinase 6/Cyclin D1 | 10 [9] | 8.2 [31] | 14-fold less potent [31] |
Cyclin-Dependent Kinase 9/Cyclin T1 | 50-100 [29] | Not reported | Moderate activity [1] |
Cyclin-Dependent Kinase 1/Cyclin B | >100 [2] | Not reported | 10-100 fold less potent [2] |
Cyclin-Dependent Kinase 2/Cyclin A/E | >100 [2] | Not reported | 10-100 fold less potent [2] |
The molecular basis for abemaciclib's cell cycle regulatory effects extends beyond simple kinase inhibition to encompass complex protein-protein interaction dynamics [16]. Recent crystallographic studies demonstrate that abemaciclib stabilizes the phosphorylated threonine 172 form of cyclin-dependent kinase 4-cyclin D3 complexes while selectively displacing p21 protein in responsive tumor cells [16]. This stabilization mechanism leads to sustained binding of abemaciclib to cyclin-dependent kinase 4, resulting in potent cell cycle inhibition and prevention of rebound activation of downstream signaling pathways [16].
Comparative analysis reveals that abemaciclib induces both growth phase 1 and growth phase 2 cell cycle arrest, unlike palbociclib and ribociclib which primarily affect growth phase 1 progression [2]. This dual-phase arrest capability results from abemaciclib's additional inhibitory activity against cyclin-dependent kinase 1 and cyclin-dependent kinase 2, which are essential for synthesis phase progression and mitosis [2]. The compound demonstrates 5.5 times greater potency at inducing cytostasis compared to palbociclib based on growth rate 50 percent values, and uniquely exhibits cytotoxic effects at higher concentrations even in retinoblastoma-negative cells [2].
Abemaciclib functions as a competitive inhibitor of the adenosine triphosphate-binding domain of cyclin-dependent kinases 4 and 6, utilizing a distinct molecular scaffold that differentiates it from other cyclin-dependent kinase 4/6 inhibitors [9] [10]. The compound is constructed on a 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold, which contrasts significantly with the pyrido[2,3-d]pyrimidin-7-one scaffold employed by palbociclib and ribociclib [2] [31]. This structural distinction contributes to abemaciclib's unique pharmacological profile and enhanced selectivity characteristics.
The molecular formula of abemaciclib is C27H32F2N8 with a molecular weight of 506.6 daltons [36]. The compound contains multiple functional groups that facilitate specific interactions within the adenosine triphosphate-binding pocket, including fluorine substituents that enhance binding affinity and selectivity [36]. High-resolution crystallographic analysis reveals that abemaciclib binds to the hinge region of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 through specific hydrogen bonding interactions, similar to the binding mode observed with cyclin-dependent kinase 6 [12] [15].
X-ray crystallographic studies of the active cyclin-dependent kinase 4-cyclin D3-abemaciclib complex provide detailed insights into the structural basis of inhibition [11] [16]. The crystal structure demonstrates that abemaciclib occupies the adenosine triphosphate-binding site in a conformation that stabilizes the phosphorylated threonine 172 form of cyclin-dependent kinase 4, which is critical for generating the active kinase conformation [11] [16]. This binding mode explains the compound's ability to maintain high-affinity interactions with the target kinases while preventing substrate phosphorylation.
The structural selectivity of abemaciclib extends beyond cyclin-dependent kinases 4 and 6 to include interactions with homeodomain-interacting protein kinases and dual-specificity tyrosine phosphorylation-regulated kinase 1A [12]. Crystal structures of homeodomain-interacting protein kinase 3 and dual-specificity tyrosine phosphorylation-regulated kinase 1A bound to abemaciclib reveal similar binding modes to the hinge region as observed with cyclin-dependent kinases, suggesting that the compound's adenosine triphosphate-competitive mechanism may contribute to its broader kinase inhibition profile [12].
Structural Feature | Abemaciclib | Palbociclib/Ribociclib |
---|---|---|
Molecular Scaffold | 2-anilino-2,4-pyrimidine-[5-benzimidazole] [31] | Pyrido[2,3-d]pyrimidin-7-one [31] |
Adenosine Triphosphate-Binding Mode | Competitive inhibitor [9] | Competitive inhibitor [15] |
Hinge Region Binding | Hydrogen bonding interactions [12] | Hydrogen bonding interactions [15] |
Molecular Weight | 506.6 daltons [36] | ~447-435 daltons |
Fluorine Substituents | Two fluorine atoms [36] | Variable fluorination |
The kinome selectivity analysis demonstrates that abemaciclib exhibits significant binding affinity concentrated within the cyclin, mitogen-activated protein kinase, glycogen synthase kinase-3, and cyclin-dependent kinase family of kinases at concentrations up to 2 micromolar [14]. This selectivity pattern results from efficient drug binding to the unique hinge architecture of cyclin-dependent kinases, which enables selectivity toward most of the human kinome [15]. Selectivity between cyclin-dependent kinase family members is achieved through specific interactions with non-conserved elements of the adenosine triphosphate-binding pocket, explaining abemaciclib's preferential activity against cyclin-dependent kinase 4 compared to cyclin-dependent kinase 6 [15].
The retinoblastoma protein serves as the primary downstream target of abemaciclib-mediated cyclin-dependent kinase 4/6 inhibition, with its phosphorylation status determining the cellular response to treatment [18] [21]. Under normal physiological conditions, retinoblastoma protein functions as a tumor suppressor by binding to and inhibiting E2F transcription factors, thereby preventing the expression of synthesis phase genes required for deoxyribonucleic acid replication [21] [22]. The phosphorylation of retinoblastoma protein by cyclin-dependent kinase 4/6 complexes relieves this transcriptional repression, allowing cells to progress through the growth phase 1/synthesis phase checkpoint [21] [24].
Abemaciclib treatment fundamentally alters retinoblastoma protein phosphorylation dynamics by preventing the cyclin-dependent kinase 4/6-mediated phosphorylation events that normally occur during early growth phase 1 [20] [24]. Recent mechanistic studies reveal that cyclin-dependent kinase 4/6 exclusively mono-phosphorylate retinoblastoma protein during early growth phase 1, generating 14 different phosphorylated isoforms with specific binding patterns to E2F transcription factors and other cellular targets [24] [42]. This mono-phosphorylation creates a phosphorylation gradient that regulates cell cycle entry timing and resides between serum-sensing and cyclin E-cyclin-dependent kinase 2 activation [24] [42].
The molecular mechanism underlying retinoblastoma protein regulation involves specific docking interactions between retinoblastoma protein and cyclin D-cyclin-dependent kinase 4/6 complexes [21]. These interactions target the retinoblastoma protein family for phosphorylation primarily through recognition of a carboxy-terminal alpha-helix that is not recognized by other major cell cycle cyclin-cyclin-dependent kinase complexes such as cyclin E-cyclin-dependent kinase 2, cyclin A-cyclin-dependent kinase 2, and cyclin B-cyclin-dependent kinase 1 [21]. Disruption of this helix-based docking reduces retinoblastoma protein phosphorylation and induces growth phase 1 cell cycle arrest [21].
Phosphorylation State | E2F Binding Status | Transcriptional Activity | Cell Cycle Phase |
---|---|---|---|
Unphosphorylated | High affinity binding [22] | Repressed [22] | Growth phase 0/early Growth phase 1 |
Mono-phosphorylated | Selective binding patterns [24] | Partially active [24] | Early to mid Growth phase 1 |
Hyper-phosphorylated | Low affinity/dissociated [22] | Fully active [22] | Late Growth phase 1 to Synthesis phase |
Abemaciclib-treated | Sustained binding [16] | Repressed [20] | Growth phase 1 arrest |
The transcriptional consequences of altered retinoblastoma protein phosphorylation dynamics extend to the entire E2F-regulated gene expression program [22] [44]. E2F transcription factors control the expression of multiple genes involved in synthesis phase progression, including origin recognition complex 1, cell division cycle 6, minichromosome maintenance proteins, cell division cycle 25A, and proliferating cell nuclear antigen [22]. Abemaciclib treatment maintains retinoblastoma protein in its E2F-bound state, preventing the transcriptional activation of these essential replication genes and effectively blocking synthesis phase entry [20] [22].
An emerging understanding of retinoblastoma protein regulation reveals the existence of an intermediate activity state that safeguards proliferation decisions [44]. This intermediate E2F activity state is proportional to the phosphorylation of conserved threonine 373 residue in retinoblastoma protein, which is mediated by cyclin-dependent kinase 2 or cyclin-dependent kinase 4/6 [44]. Threonine 373-phosphorylated retinoblastoma protein remains bound on chromatin but dissociates once retinoblastoma protein becomes hyper-phosphorylated at multiple sites, fully activating E2F [44]. The preferential initial phosphorylation of threonine 373 results from its relatively slower rate of dephosphorylation compared to other sites [44].
Beyond its primary cyclin-dependent kinase 4/6 inhibitory activity, abemaciclib demonstrates significant non-canonical mechanisms involving lysosomal dysfunction and apoptotic cell death induction [25] [26]. These alternative pathways become particularly relevant at higher drug concentrations and may contribute to the compound's unique cytotoxic properties compared to other cyclin-dependent kinase 4/6 inhibitors [2] [25]. The lysosomal stress response represents a novel mechanism of action that distinguishes abemaciclib from palbociclib and ribociclib in terms of its ability to induce cell death rather than solely cytostatic effects [25].
Abemaciclib treatment induces atypical cell death characterized by the formation of prominent cytoplasmic vacuoles derived from swollen lysosomes [25]. These vacuoles appear within hours of drug exposure and contain undigested remnants of cellular organelles, indicating significant lysosomal dysfunction [25]. Transmission electron microscopy analysis reveals that the expanded vacuoles persist for at least 24 hours during abemaciclib exposure, supporting the concept that they represent dysfunctional lysosomes rather than transient cellular stress responses [25]. The mitochondria, endoplasmic reticulum, and nucleus remain intact in abemaciclib-treated cells, confirming that lysosomes are the primary target of this non-canonical mechanism [25].
The molecular basis of abemaciclib-induced lysosomal stress involves direct or indirect targeting of vacuolar-type adenosine triphosphatase, leading to lysosomal acidification through hydrogen ion transport [25]. This effect induces lysosomal swelling via water influx and lysosomal dysfunction, ultimately resulting in lysosomal membrane permeabilization and increased intracellular calcium concentrations [25]. The phenomenon is completely inhibited by vacuolar-type adenosine triphosphatase inhibitors such as bafilomycin A1 and concanamycin A, but not by autophagy inhibitors like 3-methyladenine, demonstrating that the cell death mechanism is independent of autophagy [25].
Cellular Component | Response to Abemaciclib | Time Course | Inhibitor Sensitivity |
---|---|---|---|
Lysosomes | Swelling and dysfunction [25] | 1-24 hours [25] | Bafilomycin A1 sensitive [25] |
Vacuolar-type Adenosine Triphosphatase | Activation/targeting [25] | Early (1 hour) [25] | Concanamycin A sensitive [25] |
Autophagy | Independent mechanism [25] | Not applicable [25] | 3-methyladenine insensitive [25] |
Mitochondria | Intact morphology [25] | 24 hours [25] | Not affected [25] |
Calcium homeostasis | Increased cytoplasmic levels [25] | 24 hours [25] | Lysosomal membrane permeabilization dependent [25] |
The apoptotic mechanisms induced by abemaciclib involve multiple cellular pathways beyond lysosomal stress [26] [28]. In prostate cancer cell lines, abemaciclib treatment causes significant apoptotic cell death through suppression of cyclin-dependent kinase 4/6-cyclin D complexes, reactive oxygen species generation, and depolarization of mitochondrial membrane potential [26]. The compound upregulates several pro-apoptotic proteins including p53, Bax, and caspase-3, while downregulating anti-apoptotic proteins such as B-cell lymphoma 2 [26]. Additionally, abemaciclib induces the formation of large cytoplasmic vacuoles that are more prominent in certain cell lines, suggesting cell-type-specific responses to the drug [26].
Resistance to abemaciclib develops through alterations in lysosomal protein expression and function [27]. Mass spectrometry-based proteomics from abemaciclib-sensitive and resistant cells demonstrates that lysosomal proteins including cathepsin A and cluster of differentiation 68 are significantly increased in resistant cells [27]. Resistant cells also show elevated levels of transcription factor EB, a master regulator of lysosomal-autophagy genes, and increased pro-survival B-cell lymphoma 2 protein levels [27]. Combination treatment with abemaciclib and lysosomal destabilizers such as hydroxychloroquine or bafilomycin A1 can resensitize resistant cells to abemaciclib, highlighting the critical role of lysosomal function in drug response [27].